3-(3-Phenoxybenzoyl)quinoline
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Description
“4-(3-Phenoxybenzoyl)quinoline; 97%” is a chemical compound with the IUPAC name (4-phenoxyphenyl) (3-quinolinyl)methanone . It has a molecular weight of 325.37 .
Molecular Structure Analysis
The molecular structure of “4-(3-Phenoxybenzoyl)quinoline; 97%” is represented by the linear formula C22H15NO2 . The InChI code for this compound is 1S/C22H15NO2/c24-22(18-14-17-6-4-5-9-21(17)23-15-18)16-10-12-20(13-11-16)25-19-7-2-1-3-8-19/h1-15H .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(3-Phenoxybenzoyl)quinoline; 97%” include a molecular weight of 325.37 and a linear formula of C22H15NO2 .Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinoline derivatives have been reported to exhibit their biological activities through different mechanisms of action . For instance, some quinolines have been found to stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death .
Biochemical Pathways
Some compounds, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Result of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities .
Action Environment
It is known that quinolones can form complexes with metal ions (ca 2+, mg 2+, fe 3+, or al 3+), making them more stable in environmental media .
Biochemical Analysis
Biochemical Properties
3-(3-Phenoxybenzoyl)quinoline, as a member of the quinoline family, is likely to interact with various enzymes, proteins, and other biomolecules. For instance, quinolines have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA
Cellular Effects
Quinolines, including this compound, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its quinoline structure. Quinolines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(3-phenoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(18-13-16-7-4-5-12-21(16)23-15-18)17-8-6-11-20(14-17)25-19-9-2-1-3-10-19/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTOUYCHUZGVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279930 |
Source
|
Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-09-1 |
Source
|
Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Phenoxyphenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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